

Application Notes and Protocols: Antinociceptive Effect of Intrathecal Leu- Enkephalin Administration

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Compound of Interest

Compound Name: *Enkephalin(1-3)*

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These application notes provide a comprehensive overview of the antinociceptive effects of intrathecally administered Leu-enkephalin, a key endogenous opioid peptide. This document includes quantitative data on its analgesic properties, detailed protocols for relevant preclinical experiments, and a visualization of its primary signaling pathway.

Data Presentation: Quantitative Analysis of Antinociceptive Effects

The antinociceptive efficacy of intrathecal Leu-enkephalin is commonly assessed using rodent models of pain, such as the tail-flick and hot-plate tests. The following tables summarize key quantitative data from such studies. It is important to note that the co-administration of peptidase inhibitors is often necessary to prevent the rapid degradation of Leu-enkephalin and enhance its analgesic effect[1].

Test	Species	Drug Administration	Dose	Effect	EC50	Reference
Tail-Flick	Rat	Intrathecal Leu-enkephalin with peptidase inhibitors (amastatin, captopril, phosphoramidon)	0.1 - 10 nmol	Dose-dependent increase in tail-flick latency	0.16 nmol	[2]
Mu-Opioid Receptor (MOR) Internalization	Rat	Intrathecal Leu-enkephalin with peptidase inhibitors	0.1 - 100 nmol	Dose-dependent increase in MOR internalization in dorsal horn neurons	1.17 nmol	[2]

Test	Species	Drug Administration	Time Point	Effect (% Max Possible Effect - %MPE)	Reference
Tail-Flick	Rat	Intrathecal Leu-enkephalin (10 nmol) with peptidase inhibitors	10 min	~80%	[2]
Tail-Flick	Rat	Intrathecal Leu-enkephalin (1 nmol) with peptidase inhibitors	10 min	~40%	[2]
Tail-Flick	Rat	Intrathecal Leu-enkephalin (0.3 nmol) with peptidase inhibitors	10 min	~20%	[2]

Signaling Pathway

Intrathecal Leu-enkephalin exerts its antinociceptive effects primarily through the activation of delta-opioid receptors (DORs) located on presynaptic and postsynaptic neurons in the dorsal horn of the spinal cord. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).

Caption: Leu-enkephalin signaling pathway in spinal antinociception.

Experimental Protocols

Intrathecal Injection in Rodents (Rat Model)

This protocol describes the direct lumbar puncture method for intrathecal administration of substances in anesthetized rats.

Materials:

- Isoflurane anesthesia system
- 30-gauge, 0.5-inch needle attached to a 25 μ L Hamilton syringe
- Povidone-iodine and 70% ethanol
- Sterile saline
- Leu-enkephalin solution (with or without peptidase inhibitors)

Procedure:

- Anesthetize the rat using isoflurane (3-4% for induction, 1.5-2% for maintenance).
- Place the rat in a stereotaxic frame or hold it firmly with the spine flexed.
- Shave the lumbar area and sterilize the skin with povidone-iodine followed by 70% ethanol.
- Palpate the iliac crests; the space between the L5 and L6 vertebrae is located just rostral to this landmark.
- Carefully insert the 30-gauge needle into the intervertebral space at a slight angle. A characteristic tail-flick is often observed upon successful entry into the intrathecal space.
- Inject the Leu-enkephalin solution (typically 5-10 μ L) slowly over 10-15 seconds.
- Withdraw the needle and return the animal to its cage for recovery. Monitor for any signs of motor impairment.

Tail-Flick Test

This test measures the latency of a rodent to withdraw its tail from a source of thermal noxious stimulus.

Materials:

- Tail-flick apparatus with a radiant heat source
- Animal restrainer

Procedure:

- Allow the animal to acclimate to the testing room for at least 30 minutes.
- Gently place the rat in the restrainer.
- Position the rat's tail over the radiant heat source, typically on the distal third of the tail.
- Activate the heat source and start the timer.
- The timer stops automatically when the rat flicks its tail. Record this latency.
- A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage. If the rat does not respond within this time, the heat source is turned off, and the maximum latency is recorded.
- Perform baseline measurements before drug administration.
- Following intrathecal injection of Leu-enkephalin, repeat the measurements at predetermined time points (e.g., 10, 20, 30, 60 minutes) to assess the time-course of the antinociceptive effect.
- The data is often expressed as the percentage of the maximal possible effect (%MPE), calculated as: $\%MPE = [(post\text{-}drug\text{ latency} - baseline\text{ latency}) / (cut\text{-}off\text{ time} - baseline\text{ latency})] \times 100$.

Hot-Plate Test

This assay assesses the response latency to a constant temperature thermal stimulus applied to the paws.

Materials:

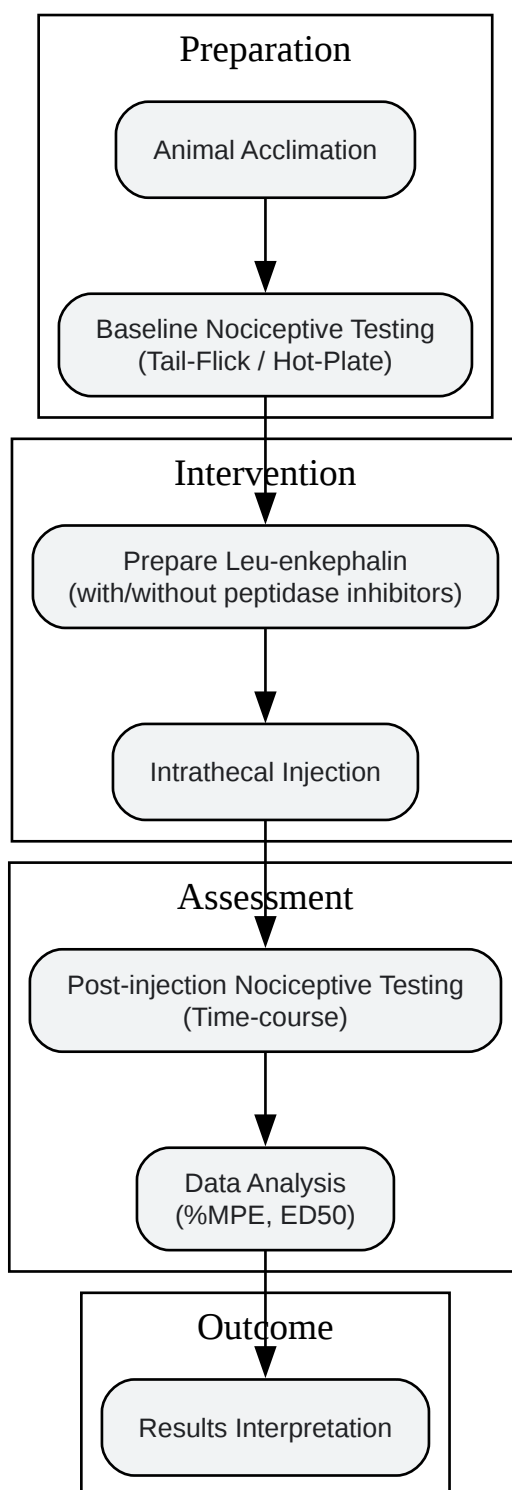
- Hot-plate apparatus set to a constant temperature (e.g., 52-55°C)
- A clear plexiglass cylinder to confine the animal to the hot surface

Procedure:

- Acclimatize the animal to the testing environment.
- Determine the baseline latency by placing the animal on the hot plate and starting a timer.
- Observe the animal for nociceptive behaviors such as paw licking, shaking, or jumping. The time until the first clear sign of a nociceptive response is recorded as the latency.
- A cut-off time (e.g., 30-45 seconds) must be established to prevent paw injury.
- After baseline determination, administer intrathecal Leu-enkephalin.
- Test the animal on the hot plate at various time points post-injection to evaluate the antinociceptive effect.
- Calculate %MPE as described for the tail-flick test.

Logical Workflow of a Preclinical Study

The following diagram illustrates the typical workflow for investigating the antinociceptive effects of intrathecal Leu-enkephalin.



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Caption: Experimental workflow for assessing antinociceptive effects.

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